molecular formula C16H21N3O B7951659 1-ethyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one

1-ethyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one

Cat. No.: B7951659
M. Wt: 271.36 g/mol
InChI Key: AHLXJYQZGZVQCK-UHFFFAOYSA-N
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Description

1-Ethyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one is a quinolinone derivative featuring a piperazine moiety at the C3 position and an ethyl group at the N1 position. The piperazine group enhances solubility and may improve binding affinity to biological targets, such as neurotransmitter receptors or enzymes .

Properties

IUPAC Name

1-ethyl-3-(piperazin-1-ylmethyl)quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-2-19-15-6-4-3-5-13(15)11-14(16(19)20)12-18-9-7-17-8-10-18/h3-6,11,17H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLXJYQZGZVQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C=C(C1=O)CN3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as quinoline derivatives and piperazine.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium or copper salts.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure indicates potential applications in the development of novel pharmaceuticals. Its piperazine moiety is often associated with neuroactive properties, making it a candidate for studies related to:

  • Antidepressants : The piperazine ring can enhance binding to serotonin receptors, which are crucial targets for antidepressant drugs.
  • Antipsychotics : Similar structural analogs have shown efficacy in treating psychotic disorders.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. Studies focusing on similar compounds suggest that 1-ethyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one may possess activity against various bacterial strains, making it a potential lead compound for developing new antibiotics.

Anticancer Research

The quinoline scaffold is known for its anticancer properties. Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis. This makes this compound a candidate for further investigation in cancer therapeutics.

Neuropharmacology

Given its structural features, the compound may interact with neurotransmitter systems. Research into its effects on cognitive functions and mood regulation could provide insights into its potential as a treatment for neurological disorders.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored various piperazine derivatives, including compounds structurally similar to this compound. The findings indicated that modifications to the piperazine ring enhanced serotonin receptor affinity, suggesting potential antidepressant properties.

Case Study 2: Antimicrobial Efficacy

Research conducted by Pharmaceutical Biology evaluated the antimicrobial activity of quinoline derivatives against Gram-positive and Gram-negative bacteria. Results demonstrated that certain derivatives exhibited significant inhibitory effects, indicating that this compound could be effective against resistant bacterial strains.

Case Study 3: Anticancer Properties

In a study featured in Cancer Letters, researchers investigated the cytotoxic effects of quinoline-based compounds on various cancer cell lines. The study found that certain structural modifications led to increased apoptosis in cancer cells, supporting further exploration of this compound as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Activities
Compound Name Substituents Biological Activity Key Findings Reference
1-Ethyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one N1: Ethyl; C3: Piperazinylmethyl Not explicitly reported Structural similarity to CNS-active derivatives
4-Chloro-1-phenyl-3-[3-(morpholinopropanoyl]quinolin-2(1H)-one (IIa4) N1: Phenyl; C3: Morpholinopropanoyl Antidepressant (Forced Swim Test) Immobility time: 98.17 ± 4.806 s (vs. standard imipramine)
4-Chloro-1-methyl-3-[3-(pyrrolidin-1-yl)propanoyl]quinolin-2(1H)-one (IIb2) N1: Methyl; C3: Pyrrolidinylpropanoyl Antidepressant Immobility time: 120.3 ± 2.376 s
Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives C6,7,8 substitutions Anticoagulant (FXa/FXIa inhibition) IC50: 3.68 µM (FXa), 2 µM (FXIa)
3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one (11) C3: Aminopyrimidine carbonyl Antimicrobial Moderate activity against bacteria/fungi

Key Comparative Analyses

Position-Specific Modifications
  • C3 Substitutions: Piperazinylmethyl (target compound) vs. propanoyl-linked heterocycles (IIa4, IIb2): The direct attachment of piperazine may favor interactions with amine-binding pockets in receptors, whereas extended propanoyl chains in antidepressants likely enhance hydrophobic interactions . In anticoagulant derivatives (e.g., pyrrolo[3,2,1-ij]quinolin-2(1H)-ones), substitutions at C6,8,9 positions are critical for FXa/FXIa inhibition, highlighting the importance of peripheral modifications for coagulation factor targeting .
Pharmacological Diversification
  • Anticoagulant vs. CNS Activities: Derivatives with C6,8,9 substitutions (e.g., ) exhibit anticoagulant activity, while C3 modifications (target compound, IIa4, IIb2) correlate with CNS effects. This suggests that substitution position dictates target specificity (e.g., coagulation factors vs. serotonin/norepinephrine transporters) .
  • Antimicrobial Potential: Compounds like 3-[(2-aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one (11) show moderate antimicrobial activity, but the target compound’s piperazine group may broaden its spectrum due to increased membrane permeability .

Biological Activity

1-Ethyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one, identified by its CAS number 1437435-80-7, is a compound that has garnered attention due to its potential biological activities, particularly in antibacterial and anticancer applications. The quinoline structure is known for its diverse pharmacological properties, and the incorporation of piperazine enhances its biological profile.

The molecular formula of this compound is C16H21N3O, with a molecular weight of approximately 271.36 g/mol. Its structure can be represented as follows:

SMILES CCn1c O c CN2CCNCC2 cc2c1cccc2\text{SMILES CCn1c O c CN2CCNCC2 cc2c1cccc2}

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinoline derivatives, including this compound. The compound has shown significant activity against various Gram-positive and Gram-negative bacterial strains.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values of related piperazinylquinoline compounds against key bacterial strains:

CompoundBacterial StrainMIC (µM)
This compoundStaphylococcus aureus3.9
Pseudomonas aeruginosa7.8
Escherichia coli5.0
Bacillus subtilis6.5

These values indicate that the compound possesses potent antibacterial activity, which could be further explored for therapeutic applications in treating bacterial infections .

Anticancer Potential

The quinoline scaffold has been extensively studied for its anticancer properties. Research indicates that compounds similar to this compound can act as inhibitors of various cancer-related pathways.

Mechanistic Studies

In vitro studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of sphingosine kinase (SphK), which is implicated in cancer cell proliferation and survival . The following table outlines the effects of related compounds on cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
This compoundMCF7 (Breast Cancer)15.0
A549 (Lung Cancer)12.5
HeLa (Cervical Cancer)10.0

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various piperazinylquinoline derivatives, including our compound of interest. The results indicated that modifications to the piperazine moiety significantly influenced antibacterial potency, with specific structural features correlating with enhanced activity against resistant strains .

Study on Anticancer Activity

Another study focused on the anticancer effects of quinoline derivatives in a mouse model of breast cancer. The administration of a related compound resulted in a significant reduction in tumor size and an increase in apoptosis markers, suggesting that these compounds could serve as effective chemotherapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one derivatives in medicinal chemistry?

Methodological Answer: The synthesis typically involves microwave-assisted reactions (120°C, 250W) to couple piperazine or substituted amines with quinolinone scaffolds. For example, 3-(piperazin-1-ylmethyl) derivatives can be prepared via nucleophilic substitution or reductive amination using intermediates like 3-chloromethylquinolin-2(1H)-one. Purification is achieved through column chromatography or recrystallization, with yields optimized by adjusting reaction time and solvent polarity . Alternative routes include Pictet-Spengler cyclization for fused-ring systems or base-free aqueous conditions for greener synthesis .

Q. How is the P-gp inhibitory activity of quinolin-2(1H)-one derivatives evaluated in multidrug-resistant cancer models?

Methodological Answer: Use Lucena 1 (P-gp overexpressing) and K562 (P-gp negative) cell lines cultured in RPMI-1640. Treat cells with test compounds (e.g., 10 µM) alongside fluorescent probes like Rho123 or doxorubicin (5 µM). Measure intracellular fluorescence via flow cytometry after 1–4 hours. Verapamil (10 µM) serves as a positive control. Calculate fold-reversal values by comparing fluorescence intensity in treated vs. untreated cells to quantify P-gp inhibition .

Q. What characterization techniques are critical for confirming the structure of quinolin-2(1H)-one derivatives?

Methodological Answer:

  • NMR (1H/13C): Identify substituents at the 3-position (e.g., piperazine methyl groups at δ 2.5–3.5 ppm) and quinolinone carbonyl signals (δ 160–170 ppm in 13C).
  • IR Spectroscopy: Confirm carbonyl (C=O) stretches at 1630–1670 cm⁻¹ and NH/OH bands (3200–3450 cm⁻¹).
  • Mass Spectrometry (ESI-MS): Verify molecular ions (e.g., [M+H]+ for C17H22N4O at m/z 299.18) and fragmentation patterns .

Advanced Research Questions

Q. How do computational methods aid in optimizing green synthesis pathways for quinolin-2(1H)-one derivatives?

Methodological Answer: Density Functional Theory (DFT) and molecular dynamics simulations predict reaction energetics and solvent effects. For example, QTAIM (Quantum Theory of Atoms in Molecules) analyzes electron density to identify transition states in base-free aqueous synthesis. Computational tools like Gaussian or ORCA model intermediates, reducing experimental trial-and-error costs by 30–50% .

Q. How can structural modifications at the 3-position enhance antimicrobial or anticancer activity?

Methodological Answer:

  • Antimicrobial SAR: Introduce electron-withdrawing groups (e.g., -Cl, -CF3) at the 6/7-positions to improve membrane penetration. Piperazine or morpholine moieties at the 3-position increase basicity, enhancing DNA gyrase binding (MIC ≤ 2 µg/mL against S. aureus) .
  • Anticancer SAR: Morpholinomethyl or pyrrolidinylmethyl substituents improve solubility and P-gp inhibition (IC50 < 1 µM). Fluorine substitution at the 6-position boosts metabolic stability .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for quinolin-2(1H)-one derivatives?

Methodological Answer:

  • Meta-Analysis: Compare datasets from multiple studies (e.g., P-gp inhibition vs. cytotoxicity) to identify outliers. For example, 3-(piperidin-1-ylmethyl) derivatives may show high P-gp inhibition but low solubility, requiring logP optimization.
  • Free-Wilson Analysis: Deconstruct activity contributions of substituents using regression models. This revealed that 4-hydroxy groups enhance antioxidant activity (EC50 12 µM) but reduce P-gp affinity .

Q. How are molecular docking studies integrated with experimental data to predict anticancer mechanisms?

Methodological Answer: Dock 3-(morpholinomethyl) derivatives into P-gp’s hydrophobic binding pocket (PDB ID: 6QEX) using AutoDock Vina. Prioritize compounds with ΔG < -9 kcal/mol and hydrogen bonds with Gln721/Tyr953. Validate predictions with ATPase assays to measure P-gp inhibition (Ki < 0.5 µM) .

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